1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound that combines several functional groups, including a furan ring, an azetidine ring, and a triazole ring. This unique structure imparts the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, compounds containing a 1,2,3-triazole ring are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to be involved in a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form azetidine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the azetidine ring can produce azetidine derivatives.
Scientific Research Applications
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Uniqueness
1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which imparts it with a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
furan-2-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(16-7-4-8-23-16)20-10-14(11-20)21-9-13(18-19-21)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGQZAYSVAUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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